molecular formula C7H6ClNO B2366239 Furo[3,2-b]pyridine hydrochloride CAS No. 2138129-93-6

Furo[3,2-b]pyridine hydrochloride

Cat. No.: B2366239
CAS No.: 2138129-93-6
M. Wt: 155.58
InChI Key: JKUYABTYDBWWJP-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridine hydrochloride is a heterocyclic compound that has gained significant attention in the fields of medicinal chemistry and drug discovery. It is a derivative of furopyridine, which is known for its versatile pharmacological properties. This compound is often used as a building block in the synthesis of various bioactive molecules, including kinase inhibitors and other therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furopyridine hydrochloride typically involves the cyclization of substituted pyridines with appropriate reagents. One common method is the rhodium-catalyzed direct arylation of furopyridine, which allows for the chemoselective installation of aryl groups at specific positions on the furopyridine ring . Another method involves the use of palladium and copper-catalyzed Sonogashira coupling-cyclization sequences to produce furopyridine derivatives from substituted pyridines and terminal alkynes .

Industrial Production Methods

Industrial production of furopyridine hydrochloride often employs scalable synthetic routes that ensure high yields and purity. These methods may include multi-step sequences involving halogenation, cyclization, and functional group modifications. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-b]pyridine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: Furopyridine derivatives can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert furopyridine derivatives into more reduced forms.

Common Reagents and Conditions

Common reagents used in the reactions of furopyridine hydrochloride include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of furopyridine derivatives can yield furopyridine oxides, while substitution reactions can produce a wide range of functionalized furopyridine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Furo[3,2-b]pyridine hydrochloride can be compared with other similar compounds, such as:

This compound is unique due to its versatile reactivity and ability to form a wide range of bioactive derivatives. Its structural similarity to other heterocyclic compounds allows it to serve as a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

furo[3,2-b]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO.ClH/c1-2-7-6(8-4-1)3-5-9-7;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUYABTYDBWWJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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